molecular formula C20H22N2O2 B5796781 N'-cyclohexylidene-2-hydroxy-2,2-diphenylacetohydrazide

N'-cyclohexylidene-2-hydroxy-2,2-diphenylacetohydrazide

Cat. No. B5796781
M. Wt: 322.4 g/mol
InChI Key: QOVIMRBMRASYHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexylidene-2-hydroxy-2,2-diphenylacetohydrazide, commonly known as CHDPH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CHDPH is a hydrazide derivative of diphenylacetic acid and is a white crystalline solid with a molecular weight of 381.54 g/mol.

Mechanism of Action

The mechanism of action of CHDPH is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. It also acts on the GABA receptors in the brain, which are responsible for regulating neuronal activity.
Biochemical and physiological effects:
CHDPH has been found to possess significant anticonvulsant and analgesic properties. It has been shown to reduce the severity and frequency of seizures in animal models of epilepsy. It also has potent analgesic effects, which are mediated through its inhibition of COX-2 activity. Additionally, CHDPH has been found to possess anti-inflammatory properties, which may be useful in the treatment of inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the major advantages of using CHDPH in laboratory experiments is its high potency and selectivity. The compound has been found to be highly effective in small doses, making it a cost-effective option for researchers. However, the compound is also highly toxic and requires careful handling and storage. Additionally, its mechanism of action is not fully understood, which may limit its potential applications in certain fields of research.

Future Directions

There are several potential future directions for research on CHDPH. One area of interest is its potential use as a therapeutic agent for the treatment of epilepsy and other neurological disorders. Additionally, the compound's anti-inflammatory and anti-cancer properties make it a promising candidate for the development of new drugs in these fields. Further studies are also needed to fully understand the compound's mechanism of action and to identify potential side effects and limitations.

Synthesis Methods

The synthesis of CHDPH involves the reaction of diphenylacetic acid with cyclohexyl isocyanate and hydrazine hydrate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained in high yield after purification.

Scientific Research Applications

CHDPH has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess significant anticonvulsant, analgesic, anti-inflammatory, and anti-cancer properties. The compound has also been studied for its potential use as a corrosion inhibitor and as a chelating agent in metal ion removal.

properties

IUPAC Name

N-(cyclohexylideneamino)-2-hydroxy-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c23-19(22-21-18-14-8-3-9-15-18)20(24,16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-13,24H,3,8-9,14-15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVIMRBMRASYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-cyclohexylidene-2-hydroxy-2,2-diphenylacetohydrazide

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